
N-benzyloleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyloleamide (C₂₆H₄₃NO₂; molecular weight 401.63 g/mol) is a macamide compound primarily isolated from Lepidium meyenii (Maca) and Tropaeolum tuberosum (Mashua). It consists of an oleic acid (18:1 Δ9Z) residue linked via an amide bond to a benzylamine group . Pharmacologically, it exhibits anti-fatigue, antioxidant, and anti-inflammatory properties. In murine models, a high dose (40 mg/kg) significantly prolonged exhaustive swimming time, reduced lactic acid (LD), blood ammonia (BA), and lactate dehydrogenase (LDH), while increasing liver glycogen (LG) and non-esterified fatty acid (NEFA) levels . Its antioxidant effects are attributed to enhanced superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) activity, alongside reduced malondialdehyde (MDA) in tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyloleamide can be synthesized through the reaction of oleic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves the extraction of lipid-soluble extracts from the maca plant, followed by purification using high-performance liquid chromatography (HPLC) . The extracted compounds are then subjected to further chemical reactions to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyloleamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
N-benzyloleamide, a fatty acid amide, has various research applications, particularly in neuroprotection and treating nerve diseases . It is a chemical composition found in the plant Maca of South America, with a structure similar to N-Arachidonylethanolamine (AEA) .
Scientific Research Applications
Neuroprotective Applications
- Drug Preparation N-benzyl fatty acyl amide compounds, including this compound, can be used in the preparation of neuroprotective drugs for treating nerve diseases such as cerebral ischemia, brain injury, multiple sclerosis, Alzheimer’s disease, and Parkinson’s disease .
- Anoxia Protection N-benzyl fatty acyl amide compounds have shown protective effects against isolated rat brain sheet Anoxia (OGD) damage . Pretreatment with N-benzyl fatty acyl amide compounds reduces tissue injury percentage in brain sheets . N-benzyl palmitamide can reduce tissue injury percentage of brain sheet when its concentration is 0.1, 1, 3, 10, 30 μmol/L, with the most obvious effect at 3 μmol/L and 10 μmol/L .
- Ischemia-Reperfusion N-benzyl fatty acyl amide compounds exhibit a protective effect against neuronal damage caused by short-term Forebrain Ischemia and Reperfusion .
Anti-Fatigue Effects
- Mitochondria and Muscle Damage this compound has pharmaceutical properties against exercise-induced mitochondria-mediated muscle damage and oxidative stress .
Epilepsy Treatment
- Anticonvulsant Effects Synthetic macamides, including N-(3-Methoxybenzyl) derivatives, have potential therapeutic effects in treating epilepsy .
Other Applications
Mechanism of Action
N-benzyloleamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids in the nervous system . By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn modulate various physiological processes, including pain perception, energy metabolism, and antioxidant status .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The biological activity of macamides is influenced by fatty acid saturation , double bond position , and aromatic substituents . Below is a comparative analysis of N-benzyloleamide with key analogs:
N-Benzyllinoleamide
- Structure: Linoleic acid (18:2 Δ9Z,12Z) + benzylamine.
- Key Differences : Two double bonds vs. one in this compound.
- Activity :
- Anti-inflammatory : Lower IC₅₀ against TNF-α-induced NF-κB (7.13 ± 0.02 µM vs. 9.78 ± 0.53 µM for this compound) due to enhanced membrane permeability from additional unsaturation .
- STAT3 Inhibition : More potent (IC₅₀ = 6.78 ± 0.42 µM vs. 9.39 ± 0.11 µM for this compound) .
- Anti-fatigue : Less studied, but metabolic modulation similar to this compound .
N-Benzylpalmitamide
- Structure : Palmitic acid (16:0, saturated) + benzylamine.
- Key Differences : Saturated fatty acid reduces membrane permeability.
- Activity: Anti-inflammatory: Minimal activity compared to unsaturated analogs . Anti-fatigue: No significant improvement in swimming endurance at 40 mg/kg .
N-Oleoyldopamine
- Structure : Oleic acid + dopamine-derived vanillyl group (4-hydroxy-3-methoxybenzyl).
- Key Differences : Hydroxyl and methoxy groups enhance interaction with IκB kinase (IKKβ).
- Activity :
N-Vanillyloleamide
- Structure : Oleic acid + 4-hydroxy-3-methoxybenzylamine.
- Key Differences : Similar to N-oleoyldopamine but lacks dopamine’s catechol moiety.
Mechanistic Insights
- Unsaturation vs. Saturation: Unsaturated fatty acids (oleic, linoleic) improve membrane traversal and target engagement, enhancing anti-inflammatory and metabolic effects .
- Aromatic Substitutions : Hydroxyl/methoxy groups (e.g., in N-oleoyldopamine) boost NF-κB inhibition by interacting with IKKβ .
Biological Activity
N-Benzyloleamide is a compound derived from the plant Lepidium meyenii, commonly known as maca. This compound has garnered attention for its various biological activities, particularly its effects on fatty acid metabolism, antioxidant properties, and anti-inflammatory actions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C26H43NO2
- Molecular Weight : 371.61 g/mol
- CAS Number : 883715-21-7
This compound functions primarily as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides, including endocannabinoids. By inhibiting FAAH, this compound can enhance the levels of these bioactive lipids, which are known to play roles in pain modulation and inflammation reduction .
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation:
- Cytotoxicity : The compound showed cytotoxic effects with CC50 values in various cell lines:
- Inhibition of NF-κB Activation : this compound was tested for its ability to inhibit NF-κB activation induced by TNF-α, showing an IC50 value of 9.78 ± 0.53 µM in the MRC-5 cell line .
2. Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases:
- In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its potential as a natural antioxidant agent .
3. Effects on Energy Metabolism and Fatigue
Studies have shown that this compound influences energy metabolism and exhibits antifatigue properties:
- A study involving prolonged swimming in mice indicated that this compound improved endurance capacity and reduced fatigue markers .
Study on Inflammatory Pain
In a study focused on inflammatory pain models in rats, oral administration of this compound resulted in significant pain relief associated with reduced levels of inflammatory mediators . This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation.
Endurance Capacity Study
Another notable study assessed the impact of this compound on exercise performance in mice. The results indicated a marked improvement in endurance capacity, with biochemical analyses revealing decreased levels of fatigue-related biomarkers .
Table 1: Cytotoxicity and IC50 Values of this compound
Cell Line | CC50 (µM) | IC50 (µM) |
---|---|---|
CCD-1109Sk | 90.62 ± 0.85 | 7.13 ± 0.02 |
MRC-5 | 94.51 ± 0.07 | 9.78 ± 0.53 |
RWPE-1 | 95.33 ± 0.97 | 8.37 ± 0.09 |
Table 2: Comparison of Antioxidant Activity
Compound | DPPH Scavenging (%) | IC50 (µg/mL) |
---|---|---|
This compound | High | Not specified |
Standard (Trolox) | 93 | Not specified |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing N-benzyloleamide in laboratory settings?
- Methodological Answer : Synthesis typically involves the condensation of oleic acid with benzylamine under catalytic conditions (e.g., DCC/DMAP). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For reproducibility, detailed experimental conditions (solvent, temperature, reaction time) must be documented in the main manuscript, with raw spectral data provided as supplementary material .
Q. How can researchers validate the antioxidant activity of this compound using in vitro assays?
- Methodological Answer : Standard assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ferric reducing antioxidant power (FRAP) test. Protocols should specify concentrations (e.g., 1–100 µM), positive controls (e.g., ascorbic acid), and triplicate measurements to ensure statistical validity. Cell-based models (e.g., H2O2-induced oxidative stress in HepG2 cells) should include viability assays (MTT) and ROS detection (dichlorofluorescein) .
Q. What criteria should guide the selection of solvent systems for this compound in pharmacokinetic studies?
- Methodological Answer : Solubility profiles must be determined via shake-flask methods or HPLC-coupled solubility assays. Preferred solvents (e.g., DMSO for stock solutions) should be validated for biocompatibility in target models (e.g., <0.1% DMSO in cell cultures). Stability under physiological pH (7.4) and temperature (37°C) should be assessed using LC-MS over 24–72 hours .
Advanced Research Questions
Q. What experimental strategies are recommended to elucidate the molecular mechanisms underlying this compound's effects on cellular energy metabolism?
- Methodological Answer : Combine transcriptomic analysis (RNA-seq) to identify differentially expressed genes in metabolic pathways (e.g., AMPK, PPAR-γ) with functional assays like Seahorse extracellular flux analysis for mitochondrial respiration. Pharmacological inhibitors (e.g., compound C for AMPK) and siRNA knockdowns can validate target involvement. Data integration should use pathway enrichment tools (e.g., KEGG, DAVID) .
Q. How should researchers address discrepancies in reported EC50 values of this compound across different studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variables affecting EC50, such as assay type (cell-free vs. cell-based), incubation time, and cell line specificity. Replicate experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) and perform meta-analysis using random-effects models to quantify heterogeneity. Report confidence intervals and sensitivity analyses .
Q. What are the best practices for designing in vivo studies to evaluate this compound's efficacy in neurodegenerative disease models?
- Methodological Answer : Use transgenic rodent models (e.g., APP/PS1 for Alzheimer’s) with sample sizes calculated via power analysis (α=0.05, power=80%). Include dose-ranging studies (e.g., 10–100 mg/kg, oral gavage) and behavioral endpoints (Morris water maze). Biomarkers (Aβ40/42, tau phosphorylation) should be quantified via ELISA or Western blot, with histopathological validation. Ethical approval and ARRIVE guidelines compliance are mandatory .
Q. How can researchers reconcile conflicting data on this compound's interaction with cannabinoid receptors?
- Methodological Answer : Employ radioligand binding assays (e.g., [³H]CP55,940 for CB1/CB2) with stringent controls (nonspecific binding using rimonabant). Compare results across cell lines (CHO vs. HEK293) and species (human vs. rodent receptors). Use computational docking (AutoDock Vina) to predict binding affinities and validate via site-directed mutagenesis. Discrepancies may arise from receptor isoform differences or assay conditions (GTPγS binding vs. cAMP inhibition) .
Q. Methodological Guidelines for Data Reporting
- Reproducibility : Document all synthetic steps, analytical conditions, and statistical tests (e.g., ANOVA with Tukey post-hoc) in the main text or supplementary material. Raw data (spectra, chromatograms) must be archived in public repositories (e.g., Zenodo) .
- Literature Review : Use Web of Science and PubMed for systematic searches, avoiding non-peer-reviewed sources. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Ethical Compliance : Obtain institutional review board (IRB) approval for animal/human studies and declare conflicts of interest per journal guidelines .
Properties
Molecular Formula |
C25H41NO |
---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
(Z)-N-benzyloctadec-9-enamide |
InChI |
InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27)/b10-9- |
InChI Key |
QHXGFOCPQQADIF-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.